2-fluoro-4-iodo-N-methylaniline
Description
Structure
3D Structure
Properties
CAS No. |
1260827-01-7 |
|---|---|
Molecular Formula |
C7H7FIN |
Molecular Weight |
251.04 g/mol |
IUPAC Name |
2-fluoro-4-iodo-N-methylaniline |
InChI |
InChI=1S/C7H7FIN/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 |
InChI Key |
XAXVOXWTZJYYCD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)I)F |
Origin of Product |
United States |
The Strategic Importance of Halogenated Anilines in Advanced Organic Synthesis
Halogenated anilines are aromatic amines that feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the benzene (B151609) ring. This class of compounds holds a position of prominence in advanced organic synthesis due to the unique properties imparted by the halogen substituents. naturvardsverket.seyoutube.com The introduction of halogens can significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability, making them invaluable in the design of new pharmaceuticals and agrochemicals. fishersci.ca
The carbon-halogen bond serves as a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These transformations are foundational in modern organic chemistry, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds. The specific halogen present on the aniline (B41778) ring dictates its reactivity, with iodine being the most reactive and fluorine the least in many common coupling reactions. This differential reactivity allows for selective, stepwise modifications of polyhalogenated systems.
Furthermore, halogen atoms can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in molecular recognition and self-assembly. nih.gov This interaction, though weaker than a hydrogen bond, can be a crucial determinant in the binding of a drug molecule to its target protein, offering a sophisticated tool for rational drug design.
The Research Niche of 2 Fluoro 4 Iodo N Methylaniline
Strategies for Regioselective Halogenation and N-Alkylation in Aniline Scaffolds
The synthesis of substituted anilines like this compound requires careful strategic planning, particularly concerning the order and method of introducing the fluorine, iodine, and N-methyl groups. The electronic properties and steric hindrance of the groups already present on the aromatic ring heavily influence the regioselectivity of subsequent reactions.
Direct N-Methylation Approaches to N-Methylaniline Derivatives
The introduction of a single methyl group onto the nitrogen atom of an aniline derivative is a common yet challenging transformation due to the potential for over-methylation to form tertiary amines. Several methodologies have been developed to achieve selective mono-N-methylation.
Direct alkylation of the precursor 2-fluoro-4-iodoaniline represents a straightforward conceptual approach to the target molecule. This method typically involves reacting the primary amine with a methylating agent, such as methyl iodide or dimethyl sulfate, often in the presence of a weak base to neutralize the acid byproduct. However, a significant drawback of this strategy is the difficulty in controlling the reaction to prevent the formation of the undesired N,N-dimethylated tertiary amine. The newly formed secondary amine, this compound, can be more nucleophilic than the starting primary amine, leading to a second alkylation reaction. Achieving high selectivity for the mono-methylated product often requires careful control of stoichiometry and reaction conditions.
A modern, transition-metal-free approach allows for the selective synthesis of mono-N-methyl aromatic amines from aromatic nitroso compounds. acs.orgnih.gov This method utilizes methylboronic acid as the methyl source, promoted by a phosphite (B83602) species like triethylphosphite, which acts as an oxygen scavenger. acs.org The reaction proceeds efficiently without the need for strong bases or external reductants, and crucially, it avoids the common problem of over-methylation. acs.orgnih.gov This strategy is of significant interest for producing a wide array of mono-N-methylated anilines, which are important scaffolds in pharmaceuticals and agrochemicals. acs.org The reaction is typically performed in a solvent like toluene (B28343) at room temperature. acs.org
Table 1: Examples of Mono-N-methylation using Methylboronic Acid
| Starting Nitrosoarene | Product | Yield |
|---|---|---|
| Nitrosobenzene | N-Methylaniline | 82% acs.org |
| 1-Methoxy-4-nitrosobenzene | 4-Methoxy-N-methylaniline | 75% acs.org |
| 1-Isopropyl-2-nitrosobenzene | 2-Isopropyl-N-methylaniline | 69% acs.org |
This table presents data on the N-methylation of various nitroso compounds to illustrate the scope of the methodology.
The steric hindrance presented by substituents at the ortho position of anilines makes their N-methylation particularly challenging. rsc.org To address this, specialized catalytic systems have been developed. Iridium-based catalysts, particularly those chelated with 2-arylbenzo[d]oxazole-functionalized N-heterocyclic carbene (NHC) ligands, have shown excellent performance for the mono-methylation of aromatic amines using methanol (B129727) as a green and sustainable methylating agent. rsc.orgrsc.org These catalysts are designed to effectively manage the steric bulk of ortho-substituents, leading to significantly improved yields for these challenging substrates compared to less sophisticated systems. rsc.org The reactions are typically run at elevated temperatures, and the catalyst's unique structure is crucial for achieving high reactivity and selectivity. rsc.orgrsc.org Research has shown that ortho-substituted halogenated anilines (–Cl, –Br, –I) can be successfully methylated in good yields using these advanced iridium catalysts. rsc.org
In a similar vein, ruthenium-based pincer catalysts, such as RuHCl(CO)(PNHP), are also highly effective for the selective mono-N-methylation of various aromatic amines with methanol. nih.govacs.org This system operates with very low catalyst loading and demonstrates high efficiency and robustness. nih.govacs.org
Table 2: Catalytic N-Methylation of Ortho-Substituted Anilines
| Substrate | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|
| o-Toluidine | ABON,C(carbene)-Ir(III) | Methanol, Base, 24h | 55% | rsc.org |
| o-Chloroaniline | ABON,C(carbene)-Ir(III) | Methanol, Base, 24h | 86% | rsc.org |
| o-Bromoaniline | ABON,C(carbene)-Ir(III) | Methanol, Base, 24h | 73% | rsc.org |
| o-Iodoaniline | ABON,C(carbene)-Ir(III) | Methanol, Base, 24h | 79% | rsc.org |
This table highlights the effectiveness of advanced catalyst systems in the N-methylation of sterically challenging ortho-substituted anilines.
Reductive amination is a powerful and widely used method for synthesizing amines. thieme-connect.commasterorganicchemistry.com For mono-N-methylation, this process involves the reaction of a primary amine with formaldehyde (B43269) (or a formaldehyde equivalent like paraformaldehyde) to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding N-methyl secondary amine. masterorganicchemistry.comyoutube.com A key advantage of this method is its high selectivity, which effectively avoids the over-alkylation issues common in direct alkylation. thieme-connect.com
A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com The reaction can often be performed as a one-pot procedure, making it highly efficient. youtube.com Iron-catalyzed reductive aminations using polymethylhydrosiloxane (B1170920) as the reducing agent also provide a benign and convenient route to N-methylamines. nih.gov
Table 3: Reductive Amination Conditions for Aniline Derivatives
| Amine | Carbonyl Source | Reducing Agent / Conditions | Product | Reference |
|---|---|---|---|---|
| Primary/Secondary Amines | Aldehydes/Ketones | α-picoline-borane, AcOH | N-Alkyl Amine | organic-chemistry.org |
| Electron-Deficient Anilines | Ketones | BH₃·THF/AcOH/CH₂Cl₂ | Secondary Amine | thieme-connect.com |
| Nitroarenes | Paraformaldehyde | Fe/PMHS | N,N-Dimethylamine | nih.gov |
This table shows various protocols for reductive amination, demonstrating the versatility of this synthetic strategy.
Precursor Synthesis via Iodination and Fluorination Reactions
The synthesis of the direct precursor, 2-fluoro-4-iodoaniline, is a critical step. This is typically achieved through the regioselective halogenation of a simpler aniline derivative.
The most common route involves the direct iodination of 2-fluoroaniline. google.com This electrophilic aromatic substitution reaction can be carried out using molecular iodine (I₂) in the presence of a base such as sodium bicarbonate or calcium carbonate. google.comprepchem.com The base is necessary to neutralize the hydriodic acid (HI) formed during the reaction, which would otherwise deactivate the aniline through protonation. The fluorine atom at the 2-position and the amino group are both ortho-, para-directing. The iodine is directed to the para-position relative to the amino group, which is the position of least steric hindrance and is strongly activated, resulting in the desired 2-fluoro-4-iodoaniline product. google.com Other iodinating systems, such as N-iodosuccinimide (NIS) in an appropriate solvent, can also be used for the regioselective iodination of activated aromatic rings. organic-chemistry.org
Fluorination is generally introduced earlier in the synthetic sequence, starting with a commercially available fluoro-substituted precursor like 2-fluoroaniline. Direct fluorination of an aromatic ring is a challenging process due to the high reactivity of fluorinating agents. However, modern methods have been developed for such transformations. These include nucleophilic aromatic substitution (SNAr) on activated aryl halides using fluoride (B91410) sources like potassium fluoride, often assisted by phase-transfer catalysts or conducted in a mechanochemical, solid-state environment to improve efficiency and environmental friendliness. rsc.org Electrophilic fluorinating agents, such as N-fluorosulfonamides, have also been developed for the direct fluorination of carbanions and other nucleophilic substrates. nih.gov For a molecule like this compound, the fluorine atom is almost invariably sourced from the starting material, 2-fluoroaniline.
An in-depth examination of the synthetic pathways leading to this compound and its essential precursors reveals a variety of strategic chemical transformations. These methodologies are critical for the controlled introduction of functional groups onto the aniline scaffold, ensuring high regioselectivity and yield. The following sections detail established and innovative approaches, from direct halogenation to the use of protecting groups and the optimization of reaction parameters.
Reactivity Profiles and Mechanistic Investigations of 2 Fluoro 4 Iodo N Methylaniline
Role in Carbon-Carbon and Carbon-Heteroatom Bond Formation
The presence of both a halogen (iodine) and an amino group makes 2-fluoro-4-iodo-N-methylaniline a valuable precursor for the construction of complex molecular architectures through various coupling and substitution reactions.
Cross-Coupling Reactions Utilizing the Iodo Moiety
The carbon-iodine bond is a key reactive site, readily participating in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry.
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. In this context, this compound can be coupled with various boronic acids or their derivatives in the presence of a palladium catalyst and a base. researchgate.netnih.gov This reaction is instrumental in creating complex molecules with applications in materials science and medicinal chemistry. The fluorine and methyl groups on the aniline (B41778) ring can influence the electronic and steric properties of the resulting biaryl scaffold, affecting its final properties and biological activity.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Reactant 1 | Reactant 2 | Catalyst System | Product Type |
| This compound | Arylboronic acid | Pd catalyst, Base | Substituted biaryl |
| Iodo(difluoroenol) derivatives | Potassium trifluoroborate | Pd catalyst, Base | Fluorinated biaryl |
This table is illustrative and specific reaction conditions and yields would vary based on the specific substrates and catalysts used.
The reactivity of the iodo group extends to the synthesis of various heterocyclic structures. For instance, intramolecular or intermolecular cross-coupling reactions can lead to the formation of carbazoles and other related nitrogen-containing heterocycles. nih.govnih.govbeilstein-archives.org These reactions often involve the initial formation of a new carbon-nitrogen or carbon-oxygen bond followed by a subsequent cyclization step.
One efficient route to carbazole (B46965) synthesis involves the reaction of o-iodoanilines with silylaryl triflates, followed by a palladium-catalyzed cyclization. nih.gov This methodology has been used to synthesize a variety of substituted carbazoles in good to excellent yields. nih.gov Similarly, the synthesis of benzoxazinones can be achieved through multi-step sequences that may involve cross-coupling reactions as a key step in building the heterocyclic core. nih.govsigmaaldrich.com These heterocyclic motifs are prevalent in many biologically active molecules and functional materials. beilstein-archives.org
The Buchwald-Hartwig amination is another pivotal palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. While direct amination of the 4-iodo position of this compound can be performed, the principles of this reaction are well-illustrated by the selective amination of similar structures like 2-fluoro-4-iodopyridine. researchgate.net In such cases, the reaction selectively occurs at the 4-position, demonstrating the utility of this method for introducing amino groups at specific positions in a molecule. researchgate.net This selectivity is crucial for the synthesis of complex molecules where precise control over substituent placement is required. The use of specific ligands and reaction conditions, such as microwave irradiation, can enhance the efficiency and selectivity of these amination reactions. researchgate.net
Electrophilic and Nucleophilic Substitution Pathways
The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the existing substituents directing the regioselectivity of these transformations. The amino group is a powerful activating group and ortho-, para-director for electrophilic aromatic substitution. However, the positions ortho and para to the amino group are already substituted. The fluorine atom is a deactivating group but an ortho-, para-director, while the iodine atom is also a deactivating ortho-, para-director.
In electrophilic substitution reactions, the incoming electrophile will be directed by the combined influence of the activating N-methylamino group and the deactivating but directing halogen substituents. youtube.com For nucleophilic aromatic substitution, the presence of the electron-withdrawing fluorine atom can activate the ring towards attack by a nucleophile, particularly at the positions ortho and para to it.
Oxidation and Reduction Chemistry of the Amino Group
The N-methylamino group of this compound can undergo both oxidation and reduction reactions. Oxidation of the amino group can lead to various products depending on the oxidizing agent and reaction conditions. For instance, electrochemical oxidation of anilines can lead to the formation of radical cations, which can then undergo further reactions like dimerization or polymerization. mdpi.com
Conversely, the nitro group in a precursor molecule, such as a nitrated version of the parent toluene (B28343), is a common precursor to the amino group. The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. scihorizon.com This can be achieved using various reducing agents, including metals like iron or zinc in acidic media, or through catalytic hydrogenation. youtube.com The chemoselective reduction of a nitro group in the presence of other reducible functional groups is a key consideration in multi-step syntheses. scihorizon.com
Mechanistic Pathways of Functionalization Reactions
The functionalization of this compound can proceed through several mechanistic pathways, depending on the reagents and reaction conditions employed. These pathways include nucleophilic aromatic substitution, radical-mediated processes, and reactions involving hypervalent iodine intermediates.
Concerted SNAr Mechanisms in Fluoroarene Chemistry
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings. nih.gov Traditionally, these reactions are thought to proceed via a two-step addition-elimination mechanism involving a discrete Meisenheimer intermediate. nih.govresearchgate.net This pathway typically requires the aromatic ring to be activated by strong electron-withdrawing groups. researchgate.net
However, recent experimental and computational studies have provided evidence for an alternative, concerted SNAr (cSNAr) mechanism. nih.govresearchgate.net In a cSNAr reaction, the bond to the incoming nucleophile forms simultaneously with the breaking of the bond to the leaving group, proceeding through a single transition state without forming a Meisenheimer complex. nih.govacs.org A significant advantage of the concerted pathway is that it does not strictly require powerful electron-withdrawing groups on the arene, allowing for the functionalization of a broader range of substrates, including electron-neutral and even electron-rich aryl fluorides. researchgate.netnih.govacs.org
For this compound, the fluorine atom can act as the leaving group in a cSNAr reaction. The mechanism can be facilitated by a strong base or a catalyst system that activates both the nucleophile and the fluoroarene. nih.govacs.org For instance, an organic superbase can deprotonate a pronucleophile, creating a highly reactive anion. nih.govacs.org This anion can then attack the carbon bearing the fluorine atom. In the concerted transition state, electrostatic interactions, potentially involving a cation, can stabilize the developing negative charge on the fluorine atom, assisting in its elimination. nih.gov
Table 1: Comparison of SNAr Mechanisms
| Feature | Stepwise SNAr Mechanism | Concerted SNAr (cSNAr) Mechanism |
|---|---|---|
| Intermediate | Meisenheimer Complex (discrete intermediate) nih.gov | Single Transition State nih.gov |
| Arene Requirement | Typically requires strong electron-withdrawing groups researchgate.net | Can proceed on electron-rich or neutral arenes acs.org |
| Key Feature | Two-step process: addition then elimination nih.gov | Simultaneous bond-forming and bond-breaking researchgate.net |
| Application to this compound | Possible, but the ring is not strongly deactivated. | A plausible pathway, especially with strong bases or specific catalysts to activate the C-F bond. nih.gov |
Radical Intermediates in Photoredox Catalysis (e.g., Fluoroalkylation)
Photoredox catalysis has become a powerful tool in organic synthesis, enabling the generation of reactive radical intermediates under mild conditions using visible light. nih.govbeilstein-journals.org This methodology can be applied to functionalize molecules like this compound. The process generally involves a photocatalyst that, upon light absorption, enters an excited state with altered redox potentials. nih.gov This excited catalyst can then engage in a single-electron transfer (SET) with a substrate to generate a radical ion. nih.govnih.gov
In the context of this compound, a plausible photoredox cycle could initiate the formation of a radical intermediate for subsequent reactions like fluoroalkylation. For example:
Excitation: A photocatalyst (e.g., an iridium or ruthenium complex) absorbs visible light. beilstein-journals.org
Electron Transfer: The excited photocatalyst can oxidize the aniline nitrogen to form an arene radical cation. nih.gov Alternatively, it could reduce the carbon-iodine bond, leading to its cleavage and the formation of an aryl radical.
Radical Reaction: This newly formed radical intermediate is highly reactive and can engage in various transformations. For instance, an aryl radical could add to an alkene (like a fluoroalkene) to initiate a fluoroalkylation cascade. nih.gov
Cycle Completion: The catalytic cycle is closed by another electron transfer event, regenerating the ground-state photocatalyst. nih.gov
These radical-based transformations provide access to complex molecular architectures that are often difficult to achieve through traditional ionic pathways. core.ac.uk
Ligand Coupling Mechanisms in Hypervalent Iodine Chemistry
The iodine atom in this compound allows it to participate in the rich chemistry of hypervalent iodine compounds. nih.gov Hypervalent iodine reagents, where iodine is in a +3 (iodinane) or +5 (periodinane) oxidation state, are valued for their oxidizing ability and reactivity similar to some transition metals. nih.govprinceton.edu
While this compound is not itself a hypervalent iodine reagent, it can be a precursor. Oxidation of the iodine atom can generate a hypervalent species, such as an aryliodonium salt. The reactivity of these species is often driven by a process called reductive elimination or ligand coupling. princeton.edu
The general mechanism involves:
Ligand Exchange: A nucleophile (Nu) displaces one of the ligands on the hypervalent iodine center.
Ligand Coupling/Reductive Elimination: The aryl group (from the aniline derivative) and the newly introduced nucleophilic ligand couple, forming a new bond. This process is coupled with the reduction of I(III) to I(I), with iodobenzene (B50100) or a derivative acting as an excellent leaving group. princeton.edu
This strategy is particularly useful for forming C-N, C-O, and C-C bonds. For example, a hypervalent iodine reagent derived from this compound could be used to transfer the "2-fluoro-N-methylanilino" moiety to a suitable nucleophile. nih.gov
Intramolecular Rearrangements and Cyclization Pathways (e.g., Aziridination involving N-methylaniline)
The N-methylaniline portion of the molecule can act as an internal nucleophile in intramolecular cyclization reactions, leading to the formation of nitrogen-containing heterocyclic structures. These transformations can be promoted by various reagents, including hypervalent iodine compounds. beilstein-journals.org
For instance, if a derivative of this compound bearing an alkene on a side chain were synthesized, it could undergo an intramolecular aminofluorination or aziridination. A proposed mechanism, often mediated by a hypervalent iodine reagent and a fluoride (B91410) source, could involve:
Alkene Activation: The hypervalent iodine reagent activates the double bond.
Intramolecular Attack: The nitrogen atom of the N-methylaniline group attacks the activated alkene in an intramolecular fashion. This can lead to the formation of a cyclic intermediate, such as an aziridinium (B1262131) ion. beilstein-journals.org
Ring Opening/Functionalization: A nucleophile, such as fluoride, can then attack and open the strained ring, leading to the formation of a functionalized piperidine (B6355638) or other N-heterocycle. beilstein-journals.org
Such pathways are valuable for the rapid construction of complex, fluorinated heterocyclic scaffolds, which are of significant interest in medicinal chemistry. beilstein-journals.org
Regioselectivity and Stereoselectivity in Aniline Derivatives' Reactions
The substitution pattern on the aromatic ring of this compound creates a complex interplay of electronic and steric factors that direct the outcome of further functionalization.
Steric and Electronic Influences on Regiochemical Outcomes
The regioselectivity of reactions such as electrophilic aromatic substitution is determined by the directing effects of the substituents already present on the benzene (B151609) ring. wikipedia.org
Steric Effects: Steric hindrance plays a crucial role in determining the final product ratio. wikipedia.orgresearchgate.net The positions ortho to the existing substituents are sterically hindered. In this compound, position 3 (ortho to both fluorine and iodine) and position 5 (ortho to iodine and meta to fluorine) are the most likely sites for electrophilic attack, guided by the powerful directing effect of the N-methylamino group. However, the bulky iodine atom at C4 and the N-methylamino group at C1 may sterically hinder attack at the adjacent positions (C5 and C6, respectively).
Table 2: Directing Effects of Substituents on this compound for Electrophilic Aromatic Substitution
| Position | Substituent | Electronic Effect | Directing Influence | Steric Hindrance |
|---|---|---|---|---|
| 1 | -NH(CH₃) | Activating, Resonance Donor (+R) | ortho, para | High around this group |
| 2 | -F | Deactivating, Inductive Withdrawer (-I), Resonance Donor (+R) | ortho, para | Moderate |
| 4 | -I | Deactivating, Inductive Withdrawer (-I), Resonance Donor (+R) | ortho, para | High due to atom size |
| Predicted outcome | The N-methylamino group is the dominant directing group. wikipedia.org Electrophilic attack is favored at the positions ortho and para to it. The para position (C4) is blocked by iodine. Of the two ortho positions, C6 is blocked by the methyl group on the nitrogen (in some conformations) and C2 is blocked by fluorine. Therefore, the most likely position for substitution is C5, which is ortho to the iodine and meta to the fluorine, but its activation is primarily controlled by being para to the fluorine and ortho to the powerful amino director. The final regiochemical outcome depends on the balance between the strong activating effect of the amino group directing to C5 and the steric hindrance from the adjacent iodine atom. researchgate.netyoutube.com |
The interplay of these factors means that predicting the precise regiochemical outcome can be challenging and often requires experimental verification. wikipedia.org
Directed Functionalization Strategies
The molecular architecture of this compound offers distinct reactive sites that can be selectively manipulated, making it a valuable building block in synthetic chemistry. The presence of a highly reactive carbon-iodine bond, a more stable carbon-fluorine bond, and a nucleophilic N-methylamino group allows for a range of directed functionalization strategies. The significant difference in reactivity between the aryl-iodide and aryl-fluoride moieties, particularly in metal-catalyzed reactions, is the cornerstone of its controlled derivatization.
Palladium-Catalyzed Cross-Coupling Reactions
The primary strategy for the functionalization of this compound involves palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is substantially more susceptible to oxidative addition to a palladium(0) center than the robust carbon-fluorine (C-F) bond. This reactivity difference enables highly regioselective modifications at the 4-position of the aniline ring, leaving the fluorine atom and the N-methylamino group intact.
Sonogashira Coupling
A key example of this regioselective functionalization is the Sonogashira coupling, which forms a new carbon-carbon bond between an aryl halide and a terminal alkyne. Research has demonstrated the successful use of this compound in a Sonogashira-style reaction to couple it with 6-methoxybenzothiazole (B1296504). core.ac.ukunl.edu This reaction is a critical step in the synthesis of precursors for complex molecules, such as the PET imaging agent Flutemetamol. core.ac.ukunl.edu The conditions for this transformation highlight the utility of this building block in constructing intricate molecular frameworks.
| Reactant 1 | Reactant 2 | Catalyst System | Solvent/Base | Product |
|---|---|---|---|---|
| This compound | 6-Methoxybenzothiazole | Pd Catalyst, Cu Co-catalyst | Amine Base (e.g., Triethylamine) | N-Methyl-4-((6-methoxybenzo[d]thiazol-2-yl)ethynyl)-2-fluoroaniline |
This type of selective coupling underscores the strategic importance of the iodo group as a versatile handle for introducing molecular complexity. While specific, detailed research findings on Suzuki and Heck reactions involving this compound are not prevalent in the reviewed literature, its structure is ideally suited for these transformations. The established reactivity of aryl iodides in these palladium-catalyzed processes suggests that it would be a highly effective substrate for introducing aryl, vinyl, and other organic fragments at the 4-position.
Role in the Synthesis of Bioactive Molecules
The strategic functionalization of this compound is pivotal in the pharmaceutical industry. It is recognized as a key intermediate in the synthesis of Trametinib, a potent and selective inhibitor of MEK1 and MEK2 kinases used in cancer therapy. google.comchemicalpapers.comgoogle.comresearchgate.net The synthesis of Trametinib and related complex structures often involves an initial cyclization or coupling reaction at the amino group, followed by further modifications that may involve the iodo-substituent. For instance, patent literature describes the reaction of this compound with other complex molecules to build up the core structure of pharmaceutical agents. google.comgoogle.com These synthetic routes leverage the inherent reactivity of the compound to construct highly functionalized, biologically active molecules.
Computational and Theoretical Studies on 2 Fluoro 4 Iodo N Methylaniline
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of a molecule's properties from first principles. For 2-fluoro-4-iodo-N-methylaniline, these methods can elucidate how the interplay of its different functional groups—the electron-donating N-methylamino group and the electron-withdrawing fluoro and iodo substituents—defines its electronic landscape and chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It provides a framework for calculating various properties by focusing on the electron density rather than the complex many-electron wavefunction. tci-thaijo.org DFT studies can determine optimized molecular geometry, orbital energies, and reactivity descriptors.
The key aspects of DFT analysis involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it susceptible to electrophilic attack. The LUMO is the innermost empty orbital and acts as an electron acceptor, indicating susceptibility to nucleophilic attack. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. chemrxiv.org A smaller gap suggests a more reactive, or "softer," molecule, while a larger gap indicates a more stable and less reactive, or "harder," molecule. chemrxiv.org
For a substituted aniline (B41778) like this compound, DFT calculations would map the electron density distribution and pinpoint regions of high and low electrostatic potential, which are indicative of sites prone to electrophilic or nucleophilic attack, respectively. tci-thaijo.org
Below is a representative table of electronic properties calculated using DFT for a related compound, 4-fluoro-N,N-dimethylaniline. These values illustrate the type of data obtained from such an analysis.
| Property | Representative Value | Description |
| Ionization Potential (IP) | 7.05 eV | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (EA) | 0.22 eV | The energy released when an electron is added to the molecule. |
| HOMO Energy | -5.16 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | -0.22 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap | 4.94 eV | Energy difference between HOMO and LUMO; indicates chemical stability. |
| Electronegativity (χ) | 3.63 eV | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 2.47 eV | A measure of resistance to change in electron distribution. |
| Global Softness (S) | 0.20 eV⁻¹ | The reciprocal of hardness; indicates reactivity. |
Table data is illustrative and based on calculations for the related compound 4-fluoro-N,N-dimethylaniline. tci-thaijo.org
The electronic properties of an aniline ring are significantly altered by the presence of substituents. chemrxiv.org Computational methods can precisely predict how the inductive and resonance effects of different groups modify the charge distribution and reactivity of the molecule.
In this compound, three substituents are present:
N-methyl group: The methyl group attached to the nitrogen is electron-donating, increasing the electron density on the nitrogen and, through resonance, on the aromatic ring.
Fluoro group: Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). However, it also has a weak electron-donating resonance effect (+R) due to its lone pairs. Its position at the ortho position (C2) significantly influences the adjacent amino group.
Iodo group: Iodine is less electronegative than fluorine but is more polarizable. It has a weaker inductive effect (-I) and a weak resonance effect (+R). Its position at the para position (C4) influences the electronic environment across the ring from the amino group.
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the calculated, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonding and anti-bonding orbitals. chemrxiv.orgwisc.edu This method is particularly useful for studying intramolecular donor-acceptor interactions, which are key to understanding molecular stability.
The analysis quantifies the stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction. wisc.edu For this compound, NBO analysis would reveal key interactions, such as:
Delocalization of the nitrogen lone pair (nN) into the anti-bonding π* orbitals of the benzene (B151609) ring.
Interactions between the lone pairs of the halogen substituents (nF, nI) and the ring's anti-bonding orbitals.
Hyperconjugative interactions involving the C-H bonds of the methyl group and the rest of the molecule.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| n(N) | σ(C-H) | 8.13 | Lone Pair -> Anti-bond |
| σ(C-H) | σ(N-H) | 2.07 | Bond -> Anti-bond |
| σ(N-H) | σ*(C-H) | 1.15 | Bond -> Anti-bond |
This table is a representative example based on NBO analysis of methylamine (B109427) to illustrate the concept. wisc.edu
Molecular Dynamics and Reaction Pathway Energetics
While quantum chemical calculations describe static molecular properties, molecular dynamics (MD) simulations and reaction pathway analyses explore the time-dependent behavior of molecules and the energetic landscapes of chemical reactions. These methods are crucial for understanding how reactions proceed, including the stability of intermediates and the energy required to overcome reaction barriers.
To understand how this compound participates in a chemical reaction, computational chemists can map the entire reaction pathway. This involves calculating the free energy of the system as it progresses from reactants to products, passing through various transition states and intermediates. The resulting plot is known as a free energy profile. researchgate.netresearchgate.net
The peaks on this profile represent transition states (TS), which are high-energy, unstable configurations that correspond to the energy barrier for a particular reaction step. The valleys represent stable or metastable species, such as reactants, intermediates, or products. The height of the energy barrier (activation energy) determines the rate of the reaction; a higher barrier corresponds to a slower reaction. researchgate.net
The following table shows representative data from a calculated free energy profile for a reaction involving the closely related N-methylaniline.
| Species | Relative Free Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials at reference energy. |
| Intermediate I | -6.1 | A stable species formed during the reaction. |
| Transition State I (TS I) | +15.2 | The energy barrier to proceed from reactants to Intermediate I. |
| Intermediate II | -2.5 | Another intermediate along the reaction pathway. |
| Transition State II (TS II) | +22.9 | The energy barrier for the subsequent reaction step. |
Data is representative, taken from a free energy profile for a reaction of N-methylaniline. researchgate.netresearchgate.net
Proton transfer is a fundamental step in many chemical and biological reactions. nih.govnih.gov In reactions involving this compound, intermediates may be formed where a proton needs to be transferred to or from the molecule. The dynamics of this process—how the proton moves between sites—can be critical to the reaction's success.
Computational methods like multiscale reactive molecular dynamics (MS-RMD) can simulate proton transfer events explicitly. uchicago.eduuchicago.edu These simulations can model the movement of a proton through a network of hydrogen bonds, often involving solvent molecules or other reagents. nih.gov By calculating the potential of mean force (PMF), researchers can determine the free energy landscape associated with the proton's movement from a donor to an acceptor atom. uchicago.edu
For an intermediate derived from this compound, studying proton transfer dynamics would involve identifying potential proton donors and acceptors (like the nitrogen atom or a deprotonated reagent) and simulating the transfer pathway. This would reveal the energy barriers and the roles of surrounding molecules in facilitating the transfer, providing a complete picture of the reaction mechanism at the atomic level. nih.gov
Qualitative Microkinetic Simulations for Reaction Outcomes
Qualitative microkinetic modeling is a computational approach used to predict the outcomes of complex chemical reactions by considering a network of elementary reaction steps. researchgate.net This method allows for the simulation of how reaction conditions, such as temperature and reactant concentrations, influence the distribution of products. For a molecule like this compound, microkinetic simulations could be employed to forecast its behavior in various synthetic transformations.
For instance, in a cross-coupling reaction, a microkinetic model could help determine the likelihood of C-I bond activation versus C-N or C-F bond cleavage. By estimating the rate constants for each potential elementary step—oxidative addition, reductive elimination, and transmetalation—the model can predict the most favorable reaction pathway leading to a specific product. These simulations are particularly valuable in catalyst design, helping to identify catalysts that would selectively promote a desired reaction, such as Suzuki or Buchwald-Hartwig coupling, at the iodine-substituted position. researchgate.net The model would incorporate the thermodynamic and kinetic parameters of each step, derived from quantum chemical calculations, to build a comprehensive picture of the reaction landscape. researchgate.net
Prediction of Chemical Behavior and Reactive Sites
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map displays regions of positive and negative electrostatic potential, which correspond to areas that are attractive to nucleophiles and electrophiles, respectively.
For this compound, the MEP analysis is expected to reveal distinct regions of varying electrostatic potential. The nitrogen atom of the N-methylamino group, with its lone pair of electrons, will be a region of negative potential (colored red in a typical MEP map), making it a likely site for electrophilic attack or hydrogen bonding. researchgate.net Conversely, the hydrogen atom of the N-H group will exhibit a positive potential (blue color), indicating its susceptibility to deprotonation. The aromatic ring will show a complex potential landscape due to the competing electronic effects of the substituents. The highly electronegative fluorine atom will create a region of negative potential around it, while the iodine atom, being less electronegative and more polarizable, will have a region of positive potential (a "sigma-hole") along the C-I bond axis, making it a potential site for halogen bonding interactions. mdpi.com
A comparative MEP analysis of related dihaloanilines provides insight into the expected charge distribution. worldscientific.com
| Compound | MEP Minimum (au) | MEP Maximum (au) |
| 2,4-Difluoroaniline | -0.045 | 0.038 |
| 2,4-Dichloroaniline | -0.039 | 0.042 |
| 2,4-Diiodoaniline | -0.032 | 0.051 |
Data is for analogous dihaloanilines and serves as a reference for the expected trends in this compound. worldscientific.com
Fukui Functions and Local Reactivity Descriptors
Fukui functions are another set of local reactivity descriptors derived from density functional theory (DFT) that help in identifying the most reactive sites in a molecule. mdpi.comnih.gov These functions quantify the change in electron density at a particular point in the molecule upon the addition or removal of an electron.
For this compound, the Fukui functions can predict the sites for nucleophilic, electrophilic, and radical attack. The site with the highest value of the Fukui function for nucleophilic attack (f+) will be the most electrophilic center, while the site with the highest value for electrophilic attack (f-) will be the most nucleophilic. researchgate.net It is anticipated that the carbon atom attached to the iodine (C4) would be a primary site for nucleophilic attack due to the C-I bond's susceptibility to cleavage in many reactions. The nitrogen atom and certain positions on the aromatic ring are expected to be the most nucleophilic sites.
Bond Dissociation Energies (BDE) and Radial Distribution Functions (RDF) for Chemical Stability Assessment
Bond Dissociation Energy (BDE) is a measure of the strength of a chemical bond and is crucial for assessing the chemical stability of a molecule. acs.org The BDE is the enthalpy change required to break a bond homolytically. ucsb.edu For this compound, the BDEs of the C-I, C-N, C-F, and N-H bonds are of particular interest. The C-I bond is expected to be the weakest, making it the most likely site for initial bond cleavage in many chemical reactions. researchgate.netacs.org
Radial Distribution Functions (RDF), obtained from molecular dynamics simulations, provide information about the local environment of a molecule in a solvent. nih.gov An RDF plot for this compound in a given solvent would reveal the average distance and coordination number of solvent molecules around specific atoms or functional groups. This information is valuable for understanding solvation effects on reactivity and stability. For example, the RDF can show how solvent molecules interact with the amino group through hydrogen bonding, which can influence its reactivity. nih.gov
| Bond | Typical BDE (kcal/mol) |
| C-I (in aromatics) | ~65 |
| C-F (in aromatics) | ~123 |
| C-N (in anilines) | ~88-92 |
| N-H (in anilines) | ~88-92 |
These are general BDE values and the actual values for this compound will be influenced by the specific electronic environment. acs.orgacs.org
Comparative Computational Studies with Analogues and Derivatives
To better understand the properties of this compound, it is useful to compare it with its parent molecule, aniline, and other related derivatives. The introduction of fluoro, iodo, and N-methyl groups significantly alters the electronic and steric properties of the aniline core.
The fluorine atom at the ortho position is a strong electron-withdrawing group, which will decrease the electron density of the aromatic ring and lower the basicity of the amino group. The iodine atom at the para position is less electronegative but highly polarizable, making the C-I bond a reactive site, particularly in metal-catalyzed cross-coupling reactions. The N-methyl group is an electron-donating group that will slightly increase the electron density on the nitrogen atom and provide some steric hindrance around the amino group.
A comparative study of the HOMO-LUMO energy gaps of related dihaloanilines can provide insights into their relative reactivity. worldscientific.com A smaller HOMO-LUMO gap generally indicates higher reactivity.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2,4-Difluoroaniline | -5.67 | -0.87 | 4.80 |
| 2,4-Dichloroaniline | -5.71 | -1.21 | 4.50 |
| 2,4-Diiodoaniline | -5.59 | -1.61 | 3.98 |
Data is for analogous dihaloanilines and serves as a reference for the expected trends in this compound. worldscientific.com
These computational analyses provide a detailed and nuanced understanding of the chemical nature of this compound. They highlight the interplay of the various substituents in determining the molecule's reactivity and stability, offering valuable guidance for its potential use in synthetic chemistry.
Advanced Applications in Complex Molecular Synthesis
Utility as a Versatile Building Block in Modern Organic Synthesis
2-fluoro-4-iodo-N-methylaniline serves as a powerful building block due to the distinct reactivity of its functional groups. The presence of both an iodine and a fluorine atom on the aniline (B41778) ring, along with an N-methyl group, allows chemists to perform a variety of selective transformations. The carbon-iodine bond is particularly susceptible to palladium-catalyzed cross-coupling reactions, while the nucleophilic secondary amine can participate in substitution or condensation reactions.
This versatility is demonstrated in its use in both Sonogashira-style coupling reactions and nucleophilic aromatic substitutions (SNAr). For instance, it has been successfully coupled with terminal alkynes like 6-methoxybenzothiazole (B1296504) in a Sonogashira reaction, a fundamental carbon-carbon bond-forming strategy. core.ac.ukunl.edu Furthermore, it is employed as a nucleophile in SNAr reactions with highly fluorinated benzoic acids to create complex diphenylamine (B1679370) structures. google.com The ability to participate in such different, high-yield reactions underscores its value as a multi-functional starting material for constructing complex molecules.
Table 1: Key Synthetic Reactions Involving this compound
| Reaction Type | Coupling Partner | Key Conditions | Product Class | Reference |
| Sonogashira Coupling | 6-methoxybenzothiazole | Palladium Catalyst | Aryl-alkyne substituted benzothiazole (B30560) | core.ac.ukunl.edu |
| Nucleophilic Aromatic Substitution (SNAr) | 2,3,4-trifluorobenzoic acid | Lithium Amide Base, THF | Functionalized Diphenylamine | google.com |
Precursor for Advanced Fluorinated and Iodinated Organic Scaffolds
The compound is a key precursor for synthesizing more elaborate molecules that retain the fluorine and iodine atoms, which are often desired for their ability to modulate a molecule's biological and physical properties. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom can serve as a handle for further functionalization or for radio-labeling.
A significant application is in the synthesis of standards for [¹⁹F]Flutemetamol, a radiotracer used in Positron Emission Tomography (PET) to image β-amyloid plaques in the brain, a hallmark of Alzheimer's disease. core.ac.ukunl.edu In this context, this compound is elaborated into a complex benzothiazole derivative, demonstrating its role in creating sophisticated scaffolds for medical imaging agents. core.ac.ukunl.edu It is also the foundation for building potential MEK5 inhibitors for cancer therapy, where the resulting 3,4-difluoro-2-((2-fluoro-4-iodophenyl)(methyl)amino)benzoic acid represents an advanced, heavily halogenated scaffold designed for biological activity. google.com
Intermediate in the Development of Functionalized Anilines
This compound is itself an intermediate derived from a simpler precursor, and it serves as a stepping stone to more highly substituted aniline derivatives. Patent literature details a synthetic route where the primary amine of 2-fluoro-4-iodoaniline (B146158) is first N-methylated to produce this compound. google.com
This secondary aniline is then further functionalized. In one pathway, it is coupled with 2,3,4-trifluorobenzoic acid. google.com This reaction transforms the initial N-methylaniline into a complex N-methyl diphenylamine core, which is a key structural motif in various biologically active compounds. google.com This step-wise functionalization highlights the compound's role as a crucial intermediate, allowing for the controlled and sequential addition of complexity to the aniline scaffold.
Contribution to the Synthesis of Diverse Heterocyclic Compounds
Heterocyclic structures are central to medicinal chemistry and materials science. This compound is a valuable partner in the synthesis of complex heterocyclic systems. Its most prominent documented use involves a Sonogashira-style coupling with 6-methoxybenzothiazole. core.ac.ukunl.edu This reaction links the aniline derivative to the benzothiazole, a sulfur- and nitrogen-containing heterocyclic ring system, to create a larger, multi-cyclic molecular architecture. core.ac.ukunl.edu This specific application, aimed at creating a precursor for the PET tracer Flutemetamol, showcases its utility in accessing elaborate heterocyclic targets that are of significant interest in pharmaceutical development. core.ac.uk
Integration into Multi-Step Synthesis Strategies for Complex Molecular Architectures
The true value of this compound is realized in its integration into lengthy, multi-step synthetic sequences. Its strategically placed functional groups allow it to be introduced at a key stage to build molecular complexity.
Two notable examples illustrate this role:
Synthesis of [¹⁹F]Flutemetamol Standards: In a synthesis aimed at producing non-radioactive standards for PET imaging, this compound is a critical intermediate. core.ac.ukunl.edu It undergoes a Sonogashira coupling, followed by Boc-protection of the amine, to yield a fully protected version of the target molecule. core.ac.ukunl.edu This multi-step sequence relies on the compound's specific reactivity to successfully build the complex Flutemetamol framework. core.ac.ukunl.edu
Synthesis of MEK5 Inhibitors: In the development of potential cancer therapeutics, this compound is formed as an intermediate via the methylation of 2-fluoro-4-iodoaniline. google.com It is then immediately used in a subsequent SNAr coupling reaction with a trifluorobenzoic acid derivative to construct the central diphenylamine core of the target inhibitor. google.com This seamless integration into a synthetic pathway demonstrates its importance in strategies designed to produce novel, biologically active agents. google.com
Advanced Analytical Techniques for Mechanistic Elucidation and Compound Characterization
Spectroscopic Methods for Structural and Vibrational Analysis
Spectroscopy is fundamental to the structural confirmation of newly synthesized molecules like "2-fluoro-4-iodo-N-methylaniline." Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy offer complementary information regarding the atomic connectivity and vibrational modes within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Synthetic Confirmation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of "this compound." By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise arrangement of atoms and the success of a synthesis can be verified.
In the ¹H NMR spectrum of "this compound," one would expect to observe distinct signals corresponding to the aromatic protons and the N-methyl protons. The aromatic region would show complex splitting patterns due to proton-proton and proton-fluorine couplings. The N-methyl group would likely appear as a singlet or a doublet depending on the coupling with the amine proton, integrating to three protons. rsc.org For comparison, the N-methyl protons in the related compound 4-iodo-N-methylaniline appear as a singlet at 2.80 ppm. rsc.org
The ¹³C NMR spectrum provides information on the carbon framework. Each unique carbon atom in "this compound" would yield a distinct signal. The carbon atoms bonded to fluorine and iodine would exhibit characteristic chemical shifts influenced by the electronegativity and size of the halogen atoms. For instance, in the analogous 4-bromo-2-iodo-N-methylaniline, the carbon atom bonded to iodine (C-I) appears at 84.80 ppm. rsc.org The carbon attached to the fluorine atom (C-F) would show a large one-bond carbon-fluorine coupling constant (¹JCF).
¹⁹F NMR spectroscopy is particularly useful for fluorine-containing compounds. rsc.org A single signal would be expected for "this compound," with its chemical shift providing confirmation of the fluorine's chemical environment. This technique is highly sensitive and can be instrumental in monitoring reactions involving fluorinated species. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on Analogous Compounds
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | Aromatic-H | 6.5 - 7.8 | Multiplets (m) | Complex splitting due to H-H and H-F coupling. |
| ¹H | N-H | Variable (broad singlet) | Broad Singlet (br s) | Position and broadening are solvent and concentration dependent. |
| ¹H | N-CH₃ | ~2.8 - 2.9 | Singlet (s) or Doublet (d) | Based on data for similar N-methylanilines. rsc.org |
| ¹³C | C-I | ~80 - 90 | Singlet | Based on 4-bromo-2-iodo-N-methylaniline (84.80 ppm). rsc.org |
| ¹³C | C-F | ~150 - 165 | Doublet (d) | Large ¹JCF coupling constant expected. |
| ¹³C | Aromatic-C | 110 - 150 | Singlets, Doublets | C-F and C-H couplings will be observed. |
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Assignments
FT-IR and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. By identifying characteristic frequencies, the presence of specific functional groups in "this compound" can be confirmed.
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Key expected absorptions for "this compound" include:
N-H Stretch: A peak in the range of 3300-3500 cm⁻¹, characteristic of the secondary amine.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the methyl group C-H stretches are found just below 3000 cm⁻¹.
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene (B151609) ring.
C-F Stretch: A strong absorption band typically found in the 1000-1350 cm⁻¹ region.
C-I Stretch: This vibration occurs at lower frequencies, typically in the 480-610 cm⁻¹ range.
Raman Spectroscopy: This technique relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For "this compound," Raman spectroscopy would be effective for observing the symmetric vibrations of the substituted benzene ring and the C-I bond. A documented FT-Raman spectrum exists for the related compound 2-fluoro-4-iodoaniline (B146158). nih.gov Detailed vibrational assignments are often supported by computational methods like Density Functional Theory (DFT), as demonstrated in studies of similar molecules like 2-chloro-4-methylaniline. nih.govdocumentsdelivered.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3300 - 3500 | FT-IR |
| C-H Stretch | Aromatic Ring | 3000 - 3100 | FT-IR, Raman |
| C-H Stretch | Methyl Group | 2850 - 2960 | FT-IR, Raman |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | FT-IR, Raman |
| C-N Stretch | Aryl Amine | 1250 - 1360 | FT-IR |
| C-F Stretch | Fluoroaromatic | 1000 - 1350 | FT-IR |
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. For "this compound," MS would be used to confirm its successful synthesis by identifying its molecular ion peak.
In a typical mass spectrum, the compound would be ionized, and the resulting ions separated based on their mass-to-charge (m/z) ratio. The expected exact mass of "this compound" (C₇H₇FIN) is approximately 250.96 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula. rsc.org The isotopic pattern of iodine (¹²⁷I is 100% abundant) would simplify the spectrum compared to compounds containing bromine or chlorine. Gas Chromatography-Mass Spectrometry (GC-MS) is often used for the analysis of similar aniline (B41778) derivatives, providing both chromatographic separation and mass identification. rsc.org This technique can be used to monitor the progress of a reaction by analyzing aliquots from the reaction mixture, identifying the depletion of starting materials and the appearance of the product peak with the correct m/z value. rsc.org
Chromatographic Techniques in Synthesis and Purity Assessment
Chromatographic methods are essential for the purification of "this compound" after synthesis and for the assessment of its purity.
Column Chromatography: This is a standard purification technique used to separate the desired product from unreacted starting materials, reagents, and byproducts. In the synthesis of analogous compounds like 4-bromo-2-iodo-N-methylaniline, purification was achieved using column chromatography on a silica (B1680970) gel stationary phase with a solvent system like petroleum ether/ethyl acetate. rsc.org A similar approach would be effective for "this compound," where the polarity of the eluent is optimized to achieve good separation.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used to assess the purity of the final compound. By using a suitable column (e.g., reverse-phase C18) and mobile phase, a chromatogram is generated where the area of the peak corresponding to "this compound" can be compared to the areas of any impurity peaks. This allows for a quantitative determination of purity, often required to be above 98% for many applications. sigmaaldrich.com
Advanced Techniques for Metabolite Profiling in Environmental Systems (e.g., HPLC/ICPMS)
Understanding the environmental fate and metabolism of "this compound" requires advanced analytical techniques capable of detecting the compound and its transformation products in complex biological and environmental matrices.
High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a powerful hyphenated technique for this purpose. This method has been specifically used to profile the iodine-containing metabolites produced by the earthworm Eisenia veneta after exposure to the related compound 2-fluoro-4-iodoaniline. sigmaaldrich.comlifechempharma.com
The methodology leverages the strengths of both techniques:
HPLC: Separates the parent compound from its various metabolites based on their physicochemical properties (e.g., polarity). nih.gov
ICP-MS: Serves as a highly sensitive, element-specific detector. The sample eluting from the HPLC column is introduced into a high-temperature argon plasma, which atomizes and ionizes the molecules. The mass spectrometer then detects the specific isotope of iodine (¹²⁷I), allowing for the quantification of only the iodine-containing species. nih.gov
This approach enables the tracking of the iodine atom from the parent compound into its various metabolic products, providing critical insights into biotransformation pathways in environmental systems. lifechempharma.comnih.gov
Q & A
Q. What are the common synthetic routes for preparing 2-fluoro-4-iodo-N-methylaniline?
Synthesis typically involves sequential halogenation and methylation. For example:
- Step 1 : Start with 4-iodo-N-methylaniline. Introduce fluorine via electrophilic substitution using a fluorinating agent (e.g., Selectfluor®) under controlled pH.
- Step 2 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate).
- Step 3 : Confirm regioselectivity via NMR (fluorine’s deshielding effect distinguishes positions) .
- Alternative : Palladium-catalyzed cross-coupling (e.g., Ullmann reaction) for iodine introduction .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- and NMR : Assign aromatic protons and carbons, with iodine causing deshielding at C4.
- NMR : Single peak near -120 ppm confirms fluorine at C2.
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H] (expected m/z: 280.9812).
- X-ray Crystallography : Resolve crystal packing influenced by iodine’s steric bulk .
Q. What are the key considerations for designing a purification protocol?
- Solubility : Use non-polar solvents (e.g., dichloromethane) for recrystallization.
- Stability : Avoid prolonged light exposure (risk of C-I bond cleavage).
- Column Chromatography : Optimize solvent gradients to separate halogenated byproducts .
Advanced Research Questions
Q. How does the iodine substituent influence reactivity in cross-coupling reactions?
Iodine’s polarizability enhances oxidative addition in palladium catalysis (e.g., Suzuki-Miyaura coupling). However, steric hindrance at C4 may reduce reaction rates compared to bromo analogs. Computational studies (DFT) predict lower activation barriers for C-I vs. C-Br bonds .
Q. What metabolic pathways are predicted for this compound in biological systems?
- Phase I Metabolism : Flavin-containing monooxygenase (FMO1) may oxidize the methylamine group, forming a quinoneimine intermediate (similar to 4-fluoro-N-methylaniline) .
- Defluorination : Fluorine’s electronegativity stabilizes intermediates, but iodine’s steric bulk may hinder enzymatic access.
- Tools : Use -labeling and LC-MS/MS to track metabolite formation .
Q. How can computational methods predict degradation under varying pH?
- Hydrolysis : DFT calculations model C-I bond cleavage in acidic conditions, yielding 4-fluoro-N-methylaniline.
- pH Stability : Basic conditions favor dehalogenation; simulate using Gaussian09 with solvation models (e.g., SMD) .
Q. What contradictory findings exist regarding halogenated aniline bioactivity?
- Toxicity Discrepancies : 2-Fluoro-4-methylaniline decreases earthworm biomarkers (e.g., 2-hexyl-5-ethyl-3-furansulfonate), while 3,5-difluoroaniline shows weaker effects .
- Resolution : Compare substituent electronic effects (Hammett constants) and steric profiles via QSAR models.
Q. What role does fluorine play in intermolecular interactions?
- Crystal Packing : Fluorine’s electronegativity enhances dipole-dipole interactions, favoring layered structures (observed in X-ray studies of analogs) .
- Electron Density : Natural Bond Orbital (NBO) analysis reveals fluorine’s electron-withdrawing effect stabilizes aromatic rings.
Q. How can isotope labeling elucidate oxidative defluorination mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
